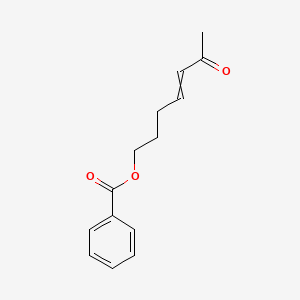

6-Oxohept-4-en-1-yl benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

328239-85-6 |

|---|---|

Molecular Formula |

C14H16O3 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

6-oxohept-4-enyl benzoate |

InChI |

InChI=1S/C14H16O3/c1-12(15)8-4-3-7-11-17-14(16)13-9-5-2-6-10-13/h2,4-6,8-10H,3,7,11H2,1H3 |

InChI Key |

HJLIHRPIHNMVAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CCCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Oxohept 4 En 1 Yl Benzoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 6-Oxohept-4-en-1-yl Benzoate (B1203000)

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 6-oxohept-4-en-1-yl benzoate, the analysis reveals several logical disconnection points.

The most evident disconnection is the ester linkage, which simplifies the target molecule into benzoic acid and the precursor alcohol, 6-oxohept-4-en-1-ol. This is a common and reliable retrosynthetic step, as numerous methods exist for the formation of esters from carboxylic acids and alcohols.

This disconnection is highly strategic as it separates the synthesis of the complex carbon skeleton from the final esterification step.

The hept-4-en-1-yl carbon skeleton of the precursor alcohol, 6-oxohept-4-en-1-ol, can be assembled through various carbon-carbon bond-forming reactions. Two prominent strategies involve the Grignard reaction and the Wittig reaction.

Grignard Reaction Approach: A disconnection at the C3-C4 bond suggests a Grignard reaction between a three-carbon Grignard reagent, such as 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide (a protected homoallylic Grignard reagent), and a four-carbon α,β-unsaturated aldehyde, like crotonaldehyde. This approach directly establishes the carbon backbone and introduces the hydroxyl group at the desired position. The use of a protecting group on the hydroxyl functionality of the Grignard reagent is crucial to prevent side reactions.

Wittig Reaction Approach: Alternatively, a disconnection at the C4-C5 double bond points towards a Wittig reaction. This would involve the reaction of an ylide, generated from a phosphonium (B103445) salt such as (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide, with a four-carbon keto-aldehyde like 2-oxobutanal. The Wittig reaction is a powerful tool for forming carbon-carbon double bonds with good control over stereochemistry.

The precise placement of the ketone (6-oxo) and the double bond (4-en) is critical.

Introduction of the 6-Oxo group: A common strategy involves the use of a starting material that already contains the keto group or a precursor that can be readily oxidized. For instance, in the Grignard approach, the use of a protected hydroxypropyl Grignard reagent followed by oxidation of the resulting secondary alcohol to a ketone is a viable route. Selective oxidation of allylic alcohols can be achieved using reagents like manganese dioxide (MnO2) or under milder conditions with catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and a co-oxidant like manganese(III) acetate. acs.orgorganic-chemistry.orgnih.gov

Positional Control of the 4-En functionality: The position of the double bond is dictated by the choice of reactants in the carbon-carbon bond-forming step. In the Wittig reaction, the double bond is formed at the site of the reaction between the ylide and the carbonyl compound. youtube.comwikipedia.orgorganic-chemistry.orgthermofisher.com In the Grignard reaction with an α,β-unsaturated aldehyde, the double bond is already present in one of the starting materials.

Forward Synthesis Approaches to this compound

Based on the retrosynthetic analysis, a plausible forward synthesis would first involve the construction of the 6-oxohept-4-en-1-ol intermediate, followed by esterification.

The final step in the synthesis is the formation of the benzoate ester. The choice of esterification method is important to ensure high yield and to avoid side reactions with the other functional groups present in the molecule.

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

The reaction proceeds at room temperature and is tolerant of various functional groups. The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct. A key characteristic of this method is the formation of dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.

For the synthesis of this compound, the reaction would involve treating 6-oxohept-4-en-1-ol with benzoic acid in the presence of DCC and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Table 1: Comparison of Reaction Parameters for Steglich and DCC-Mediated Esterification

| Parameter | Steglich Esterification | General DCC-Mediated Esterification |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Dicyclohexylcarbodiimide (DCC) |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Often used with DMAP for alcohols |

| Solvent | Aprotic solvents (e.g., DCM, THF) | Aprotic solvents (e.g., DCM, THF) |

| Temperature | Typically room temperature | Room temperature to gentle heating |

| Byproduct | Dicyclohexylurea (DCU) or water-soluble urea (B33335) (with EDC) | Dicyclohexylurea (DCU) |

| Advantages | Mild conditions, high yields, suitable for sensitive substrates | Effective for a wide range of substrates |

| Disadvantages | Removal of DCU can sometimes be challenging | Potential for N-acylurea byproduct formation without DMAP |

The optimization of these protocols for the specific substrate, 6-oxohept-4-en-1-ol, would involve screening different solvents, adjusting the stoichiometry of the reagents, and monitoring the reaction progress to maximize the yield of the desired benzoate ester while minimizing any potential side reactions involving the ketone or the alkene functionalities.

Esterification Reactions: Optimization of Benzoate Formation Protocols

Transesterification Processes for Alkyl Benzoate Derivatization

Transesterification is a fundamental process for converting one ester into another, providing a direct route to derivatize the benzoate moiety. This equilibrium-driven reaction typically involves reacting an ester with an alcohol in the presence of an acid or base catalyst. In the context of this compound synthesis, a simple alkyl benzoate, such as methyl benzoate, could be reacted with 6-oxohept-4-en-1-ol.

The reaction can be catalyzed by strong acids like sulfuric acid, which protonates the carbonyl oxygen of the starting ester, rendering it more susceptible to nucleophilic attack by the alcohol. ucla.edu Alternatively, base-catalyzed transesterification using an alkoxide, such as sodium ethoxide, can be employed. ucla.edu To drive the equilibrium toward the desired product, the alcohol reactant can be used in excess, or a byproduct (like methanol (B129727) from methyl benzoate) can be removed as it forms. ucla.edu

Enzymatic methods, particularly using lipases, offer a milder and more selective alternative. nih.govacs.org Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity in the transesterification of various methyl benzoates with long-chain alcohols. nih.govacs.org These biocatalytic reactions can be performed under solvent-free conditions and often result in high conversion rates, minimizing the formation of byproducts. nih.govacs.org

Table 1: Comparison of Transesterification Methods

| Method | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl, PTSA | Typically requires heat | Inexpensive reagents | Reversible; can lead to side reactions |

| Base-Catalyzed | NaOR, KOR | Often at room temperature | Faster than acid-catalyzed | Sensitive to water; requires stoichiometric base |

| Enzyme-Catalyzed | Lipases (e.g., Novozym 435) | Mild temperatures (e.g., 60°C) | High selectivity; environmentally friendly | Higher catalyst cost; slower reaction times |

Alkene Formation Tactics: Olefination Reactions for the Hept-4-ene Moiety

The central C4-C5 double bond of the hept-4-ene core is a critical structural feature. Its synthesis can be achieved through several powerful olefination strategies, which create carbon-carbon double bonds from carbonyl precursors.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. unigoa.ac.innih.gov It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. researchgate.net The reaction proceeds through a four-membered oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide byproduct. researchgate.net The Wittig reaction is a powerful tool in the total synthesis of natural products for its reliability in forming C-C double bonds. unigoa.ac.innih.govresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphorus ylides. wikipedia.org These carbanions are generated by treating an alkyl phosphonate with a base. organic-chemistry.org The HWE reaction offers several advantages:

The phosphonate carbanions are more nucleophilic and less basic than Wittig ylides, allowing them to react with a broader range of aldehydes and ketones under milder conditions. wikipedia.orgnrochemistry.com

The dialkylphosphate byproduct is water-soluble, making it easy to remove from the reaction mixture during aqueous workup, simplifying purification. wikipedia.orgorganic-chemistry.org

The HWE reaction typically shows excellent stereoselectivity, predominantly forming the (E)-alkene (trans). wikipedia.orgorganic-chemistry.orgnrochemistry.com This is due to the thermodynamic stability of the transition state leading to the trans product. organic-chemistry.orgnrochemistry.com

For synthesizing the hept-4-ene moiety, an HWE reaction could involve reacting a stabilized phosphonate, such as diethyl (2-oxopropyl)phosphonate, with an aldehyde like 4-(benzoyloxy)butanal. The use of certain reagents, known as the Still-Gennari modification, can favor the formation of (Z)-olefins. nrochemistry.comyoutube.com

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, including the construction of substituted alkenes. sigmaaldrich.com These reactions involve the coupling of two fragments with the aid of a metal catalyst. sigmaaldrich.com

The Heck reaction (also known as the Mizoroki-Heck reaction) couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a powerful method for creating substituted alkenes and was pivotal in the development of palladium-catalyzed cross-coupling chemistry. wikipedia.org

Other notable cross-coupling reactions for alkene synthesis include:

Suzuki Coupling: This reaction couples an organoboron compound (like a vinyl boronic acid) with an organohalide.

Stille Coupling: This involves the reaction of an organotin compound with an organohalide. researchgate.net

Negishi Coupling: This method uses an organozinc reagent to couple with an organohalide. sigmaaldrich.com

These reactions offer high functional group tolerance and stereospecificity, making them valuable for the synthesis of complex molecules. sigmaaldrich.comorganic-chemistry.org In the synthesis of this compound, a Heck reaction could potentially couple a vinyl halide, such as 1-bromo-prop-1-ene, with an alkene like pent-4-en-1-yl benzoate.

Table 2: Comparison of Olefination Strategies | Reaction | Key Reagents | Typical Product | Advantages | | --- | --- | --- | --- | | Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | (E) or (Z)-alkene | Broad applicability; reliable | Byproduct can complicate purification | | Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | Predominantly (E)-alkene | Water-soluble byproduct; high E-selectivity | Phosphonate reagent required | | Heck Reaction | Unsaturated halide + Alkene + Pd catalyst | Substituted alkene | High functional group tolerance | Requires catalyst and specific substrates | | Suzuki Coupling | Organoboron + Organohalide + Pd catalyst | Substituted alkene | Mild conditions; stable reagents | Boron reagent preparation needed |

Ketone Synthesis Routes: Introduction of the 6-Oxo Functionality

The final key functional group to be installed is the ketone at the C-6 position. This can be achieved either by oxidizing a precursor secondary alcohol or through acylation reactions.

The oxidation of a secondary alcohol is one of the most common and reliable methods for preparing a ketone. chemistryviews.orglibretexts.orgwikipedia.org In this strategy, a precursor molecule, 6-hydroxyhept-4-en-1-yl benzoate, would be oxidized to yield the final product. A wide array of oxidizing agents can accomplish this transformation. chemistryviews.orglibretexts.orgbyjus.com

Common chromium-based reagents include:

Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃/H₂SO₄): These are strong oxidizing agents that readily convert secondary alcohols to ketones. chemistryviews.orglibretexts.org

Pyridinium Chlorochromate (PCC): A milder reagent that oxidizes secondary alcohols to ketones efficiently without over-oxidation. chemistryviews.orglibretexts.org

Pyridinium Dichromate (PDC): Similar to PCC, it is a selective oxidant for this transformation. chemistryviews.org

Modern, non-chromium-based methods are often preferred due to the toxicity of chromium. These include:

Swern Oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. It is a very mild and efficient method. chemistryviews.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to ketones at room temperature. chemistryviews.orgwikipedia.org

The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For a substrate like 6-hydroxyhept-4-en-1-yl benzoate, a mild reagent like DMP or a Swern oxidation would be ideal to avoid unwanted reactions at the alkene or ester functionalities.

Table 3: Selected Oxidizing Agents for Secondary Alcohols

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Powerful, inexpensive | Harsh acidic conditions, toxic chromium waste |

| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, RT | Milder than Jones, high yield | Toxic chromium waste, requires anhydrous conditions |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, low temp (-78°C) | Very mild, high yield | Requires low temperatures, produces odorous byproduct |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Mild, neutral, fast reactions | Reagent is shock-sensitive, expensive |

An alternative approach to installing the ketone is through a carbon-carbon bond-forming reaction, such as acylation. organicreactions.org This involves reacting an organometallic reagent with an acylating agent like an acid chloride or an ester. organicreactions.org For example, a suitable organometallic species derived from 4-(benzoyloxy)-1-bromobutane could react with propanoyl chloride in the presence of a catalyst to form the ketone.

Friedel-Crafts acylation is a classic method for forming aromatic ketones by reacting an aromatic ring with an acid chloride in the presence of a Lewis acid catalyst like AlCl₃. libretexts.org However, this is not directly applicable to the synthesis of an aliphatic ketone like this compound unless a more complex aromatic precursor strategy is employed.

More relevant to aliphatic systems is the C-acylation of ketone enolates. acs.orgqub.ac.uk This method involves forming an enolate from a simpler ketone and then reacting it with an acylating agent. organicreactions.orgscispace.com However, for the specific target molecule, this would require a multi-step process to build the carbon skeleton. The reaction of organocuprate reagents (Gilman reagents) with acid chlorides also provides a direct route to ketones. libretexts.org

Chemo- and Regioselective Synthesis of this compound Precursors

The assembly of a molecule with multiple functional groups—namely an ester, a ketone, and an alkene—necessitates synthetic routes that can distinguish between reactive sites. The chemo- and regioselective synthesis of precursors is fundamental to achieving the target structure efficiently.

Differential Reactivity Control of Multiple Functional Groups

A key challenge in synthesizing precursors to this compound is managing the reactivity of various functional groups that may be present in a single intermediate, such as hydroxyl and carbonyl groups. Protecting group strategies are essential for temporarily masking a reactive site to allow for selective transformation elsewhere in the molecule. cem.com

For instance, a plausible synthetic precursor is a diol-ketone. To selectively form the benzoate ester at one hydroxyl group while leaving another hydroxyl and a ketone untouched, differential protection is required. 1,2- and 1,3-diols are commonly protected as cyclic acetals, which are stable under basic and reductive conditions but can be removed with acid. chem-station.comchemistrysteps.com This allows for the esterification of a distal primary alcohol.

Table 1: Common Protecting Groups for Diols

| Protecting Group | Reagents | Ring Size | Stability |

|---|---|---|---|

| Isopropylidene Acetal | Acetone, Acid Catalyst | 5-membered | Acid-labile, Base-stable |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | 6-membered | Acid-labile, Base-stable |

| Carbonate | Phosgene derivatives | 5- or 6-membered | Base-labile, Acid-stable |

This table summarizes common strategies for the protection of 1,2- and 1,3-diols, which is a key step in controlling differential reactivity in polyfunctional molecules. chem-station.com

Furthermore, the synthesis of the enone moiety often proceeds from a β-hydroxy ketone intermediate, which is then dehydrated. youtube.comorganic-chemistry.org The selective synthesis of this precursor via an aldol (B89426) reaction requires careful control of regioselectivity to ensure the correct enolate is formed and reacts. Ruthenium-catalyzed cross-coupling of two different ketones can be highly regioselective and chemoselective, avoiding self-condensation products and producing H₂O as the only byproduct. nih.gov

Stereochemical Control in Chiral Analogue Synthesis

The synthesis of chiral analogues of this compound introduces the challenge of controlling stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. researchgate.net

A powerful strategy for establishing stereocenters is the boron-mediated aldol reaction, particularly the Paterson aldol reaction, which is renowned for its high diastereoselectivity in the synthesis of polyketide natural products. nih.gov This methodology could be adapted to synthesize chiral β-hydroxy ketone precursors. For example, the reaction of a chiral lactate-derived ketone with an appropriate aldehyde can set multiple stereocenters with high fidelity. iasoc.it This approach was successfully used in the synthesis of (2R,4S,5S)-5-hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate, a complex analogue that demonstrates the power of this method to control multiple stereocenters. researchgate.net

The synthesis of chiral γ-hydroxy α-enones, another class of valuable building blocks, can be achieved through the asymmetric rearrangement of optically active α-sulfinyl enones catalyzed by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org This method provides access to highly enantioenriched products under mild conditions. acs.org

Sustainable Chemistry Approaches in this compound Production

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact through the development of greener processes. This involves using efficient catalysts, safer solvents, and designing reactions that minimize waste.

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents.

Formation of the Enone Moiety: The α,β-unsaturated ketone (enone) is a key functional group in the target molecule. A highly atom-economical method for its synthesis is the direct dehydrogenation of a saturated ketone precursor.

Palladium Catalysis: Palladium-based catalysts are effective for the aerobic dehydrogenation of ketones. Using molecular oxygen as the terminal oxidant, these systems offer an environmentally benign alternative to stoichiometric oxidants. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For example, a Pd(DMSO)₂(TFA)₂ catalyst can directly convert cyclic ketones to enones with high selectivity. organic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes are versatile catalysts for the isomerization of allylic alcohols into enones. nih.govorganic-chemistry.orgresearchgate.net This reaction is 100% atom-economical and can be performed under neutral conditions. The mechanism often involves the formation of a ruthenium hydride species and subsequent tautomerization. nih.govrsc.org

Nickel Catalysis: Nickel-catalyzed reductive coupling of vinyl electrophiles and acyl electrophiles provides a novel route to enones. chemistryviews.org This method expands the toolbox for constructing the enone core structure, particularly for late-stage functionalization. chemistryviews.org

Biocatalysis: Enzymes offer a green alternative for chemical transformations. Old Yellow Enzyme (OYE) has been shown to catalyze the dehydrogenation of saturated ketones to form α,β-unsaturated ketones, using molecular oxygen and eliminating the need for expensive cofactors. researchgate.net

Formation of C-C Bonds: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for forming C-C bonds under environmentally friendly conditions. mdpi.comresearchgate.net Natural deep eutectic solvents, combining amino acids and deep eutectic solvents, can serve as reusable and sustainable catalytic media for reactions like aldol and Michael additions. rsc.org

Table 2: Comparison of Catalytic Systems for Enone Synthesis

| Catalyst Type | Method | Advantages | Disadvantages |

|---|---|---|---|

| Palladium | Aerobic Dehydrogenation | Uses O₂ as oxidant, atom-economical. organic-chemistry.orgorganic-chemistry.org | May require co-catalysts or additives. |

| Ruthenium | Allylic Alcohol Isomerization | 100% atom economy, mild conditions. nih.govorganic-chemistry.org | Substrate must be an allylic alcohol. |

| Nickel | Reductive Cross-Coupling | Novel reactivity, good for functionalization. chemistryviews.org | May require stoichiometric reductant (e.g., Mn). |

Exploration of Alternative Solvent Systems (e.g., Aqueous, Solvent-Free)

A significant portion of chemical waste comes from volatile organic solvents (VOCs), which pose environmental and health risks. jove.com Green chemistry seeks to replace these with safer alternatives.

Water: As a non-toxic and renewable solvent, water is highly attractive for organic synthesis. wikipedia.org

Supercritical CO₂: Supercritical carbon dioxide is a nonpolar solvent that is non-toxic and easily removed. It is widely used in industrial extractions, such as decaffeination. wikipedia.org

Acetonitrile (B52724): For reactions like the Steglich esterification, which could be used to form the benzoate ester moiety, acetonitrile has been demonstrated as a greener alternative to hazardous chlorinated solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). jove.comnih.gov

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can act as both solvent and catalyst. semanticscholar.org

Solvent-Free Reactions: Conducting reactions without a solvent is the ideal green chemistry scenario, as it completely eliminates solvent waste.

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions, rearrangements, and isomerizations, are preferred over those that generate stoichiometric byproducts, like elimination or substitution reactions that use protecting groups. youtube.com

For the synthesis of this compound, several strategies can maximize atom economy:

Isomerization Reactions: The conversion of an allylic alcohol precursor to the target enone via a ruthenium-catalyzed isomerization is a 100% atom-economical process. nih.gov

Addition Reactions: Designing the synthesis around addition reactions, such as a conjugate addition to form a C-C bond, minimizes waste compared to substitution reactions.

Catalytic Hydrogenation/Transfer Hydrogenation: These methods provide atom-efficient ways to perform reductive couplings, for example, in reductive aldol reactions to form β-hydroxy ketone precursors. nih.gov

Avoiding Protecting Groups: While often necessary, the use of protecting groups inherently lowers atom economy because they are added and then removed. Developing synthetic routes that obviate the need for protection/deprotection steps is a key goal.

By integrating these advanced chemo-, regio-, and stereoselective methodologies with the principles of sustainable chemistry, the synthesis of this compound and its analogues can be achieved in an efficient, controlled, and environmentally responsible manner.

Mechanistic Investigations and Reactivity Profiles of 6 Oxohept 4 En 1 Yl Benzoate

Reaction Pathways Involving the Benzoate (B1203000) Ester Functionality

The benzoate ester group is a key site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is influenced by the stability of the attached benzoate structure.

Hydrolysis and Transesterification Kinetics and Mechanisms

Hydrolysis: The cleavage of the ester bond in 6-Oxohept-4-en-1-yl benzoate by water can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible and proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. nih.gov The process begins with the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the alkoxide leaving group. In the final step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. libretexts.org Because the hydroxide ion is consumed, the reaction is considered base-promoted rather than base-catalyzed. libretexts.org The rate of alkaline hydrolysis is sensitive to electronic effects on the benzoate ring, as illustrated by studies on various substituted phenyl benzoates. researchgate.net

Acid-Catalyzed Hydrolysis: This is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a series of proton transfers, the alcohol moiety is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. libretexts.orgbyjus.com

| Substituent (X) in X-C₆H₄CO₂Et | Half-life (t1/2) in minutes | Relative Rate Constant (krel) |

|---|---|---|

| p-H | 14 | 1.00 |

| p-Br | 12 | 1.17 |

| m-Br | ~13 | ~1.08 |

| o-Br | >30 | <0.47 |

*Data extrapolated and interpreted from trends discussed in source nih.gov. This table demonstrates how electron-withdrawing groups in the para position increase the rate of hydrolysis, while ortho substituents can introduce steric hindrance.

Transesterification: This process involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com It can be catalyzed by either acid or base.

Acid-Catalyzed Transesterification: An excess of a new alcohol (R'-OH) is used in the presence of an acid catalyst to shift the equilibrium toward the new ester product. libretexts.org The mechanism involves six steps: protonation of the carbonyl, nucleophilic attack by the new alcohol, deprotonation, protonation of the original alkoxy group to make it a good leaving group, elimination of the original alcohol, and finally, deprotonation to yield the final ester. masterorganicchemistry.comyoutube.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻) corresponding to the new alcohol acts as the nucleophile, attacking the ester carbonyl. masterorganicchemistry.com This addition-elimination mechanism forms a tetrahedral intermediate which then expels the original alkoxide (RO⁻), yielding the new ester. masterorganicchemistry.com

Nucleophilic Attack and Rearrangement Reactions at the Benzoate Group

The carbonyl carbon of the benzoate ester is susceptible to attack by a variety of nucleophiles in what are known as nucleophilic acyl substitution reactions. byjus.commasterorganicchemistry.com These reactions proceed through a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. vanderbilt.edulibretexts.org

Aminolysis: Esters can react with ammonia (B1221849) or primary and secondary amines to form amides. libretexts.orgvanderbilt.edu The mechanism is analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. libretexts.org The reaction involves two additions of the Grignard reagent. The first nucleophilic attack forms a ketone as an intermediate after the elimination of the alkoxide. This ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. libretexts.org

Benzoate as a Directing Group or Leaving Group in Specific Transformations

The benzoate moiety primarily functions as a leaving group in the context of the reactivity of this compound.

Benzoate as a Leaving Group: In nucleophilic acyl substitution reactions, the bond between the carbonyl carbon and the oxygen of the alcohol moiety cleaves, and the resulting carboxylate anion (benzoate) acts as the leaving group. masterorganicchemistry.comrsc.org The ability of a group to leave is related to its stability as an independent species. The benzoate anion is stabilized by resonance, making it a moderately good leaving group, though not as effective as halides or sulfonates. rsc.orgnih.gov Its efficacy as a leaving group can be enhanced by introducing electron-withdrawing substituents on the aromatic ring. rsc.org

Transformations of the Alkene Functionality in this compound

The carbon-carbon double bond in the hept-4-ene scaffold is part of an α,β-unsaturated ketone system. This conjugation makes it susceptible to both electrophilic additions and cycloaddition reactions. The electron-withdrawing nature of the adjacent carbonyl group deactivates the double bond toward electrophiles compared to a simple alkene. masterorganicchemistry.com

Electrophilic Addition Reactions: Halogenation, Hydrohalogenation, Hydration

Electrophilic addition reactions to alkenes involve the breaking of the π bond to form two new σ bonds. chemistrystudent.comsavemyexams.com

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. For α,β-unsaturated ketones, this reaction can be complex. While electrophilic addition to the double bond is possible, competing reactions such as α-halogenation (substitution at the carbon adjacent to the carbonyl) can occur, particularly under acidic or basic conditions that favor enol or enolate formation. wikipedia.orgjove.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkene proceeds via an electrophilic attack by a proton to form a carbocation intermediate, which is then attacked by the halide anion. libretexts.orgmasterorganicchemistry.com The reaction typically follows Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. wikipedia.org The presence of the electron-withdrawing carbonyl group will influence the stability of the intermediate carbocation, affecting the regioselectivity of the addition. wikipedia.org

Hydration: Acid-catalyzed addition of water across the double bond also follows Markovnikov's rule and involves a carbocation intermediate. utdallas.edu This reaction converts the alkene into an alcohol.

Cycloaddition Chemistry: Diels-Alder and 1,3-Dipolar Cycloadditions on the Hept-4-ene Scaffold

Cycloaddition reactions are concerted processes that form a cyclic product. The alkene in this compound can participate as a 2π-electron component in these reactions.

Diels-Alder Reaction: This is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. nih.govyoutube.com The α,β-unsaturated ketone system in this compound makes it an activated dienophile. The electron-withdrawing carbonyl group lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a diene. rsc.org

| Dienophile | Substituent (-Z) | Relative Rate (vs. Ethene) |

|---|---|---|

| Ethene | -H | 1 |

| Propenal (Acrolein) | -CHO | 300 |

| Methyl vinyl ketone | -COCH₃ | 840 |

| Acrylonitrile | -CN | 1,200 |

| Maleic anhydride | -C(O)OC(O)- (cyclic) | Very High |

Data reflects general reactivity trends. The presence of electron-withdrawing groups (like the ketone in the hept-4-ene scaffold) significantly increases the rate of the Diels-Alder reaction.

1,3-Dipolar Cycloadditions: This reaction occurs between a 1,3-dipole (a molecule with delocalized electrons over three atoms, such as azides, nitrile oxides, or ozone) and a dipolarophile (the alkene). nih.govwikipedia.org The reaction is a concerted, stereospecific [3+2] cycloaddition that results in the formation of a five-membered heterocyclic ring. organic-chemistry.orgresearchgate.net The alkene in this compound can serve as the dipolarophile in this class of reactions. researchgate.net

Olefin Metathesis and Cross-Coupling Reactions at the 4-En Position

The carbon-carbon double bond at the 4-en position of this compound is a prime site for transformations that can extend the carbon skeleton or introduce new functional groups. Olefin metathesis and various cross-coupling reactions are powerful tools for achieving such modifications.

Olefin Metathesis: This catalytic reaction involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. For this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) could be envisioned, depending on the reaction partner. While specific literature on this exact substrate is limited, the general principles of olefin metathesis suggest that with a suitable diene partner, an intramolecular RCM could lead to cyclic structures. More commonly, cross-metathesis with another olefin, catalyzed by Grubbs' or Schrock-type catalysts, would be employed to introduce a new substituent at the double bond. The success of such a reaction would be contingent on the catalyst's tolerance to the ketone and ester functionalities. Modern ruthenium-based catalysts are known for their high functional group tolerance, making this a feasible transformation.

Cross-Coupling Reactions: The 4-en position can also be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. These reactions typically require the conversion of the alkene into a vinyl halide or triflate. Alternatively, direct C-H activation/functionalization at the allylic position could be explored. The choice of catalyst and reaction conditions would be crucial to avoid undesired side reactions involving the ketone or ester groups. For instance, a Heck reaction with an aryl halide could introduce an aromatic moiety, while a Suzuki coupling with a boronic acid could lead to the formation of a new carbon-carbon bond with a different alkyl or aryl group.

Table 1: Potential Olefin Metathesis and Cross-Coupling Reactions at the 4-En Position

| Reaction Type | Potential Reactant | Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Cross-Metathesis | Styrene | Grubbs' Catalyst (2nd Gen.) | Introduction of a phenyl group at the double bond |

| Heck Reaction | Aryl halide (e.g., Iodobenzene) | Pd(OAc)₂, PPh₃, base | Arylation of the double bond |

| Suzuki Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, base | Formation of a C-C bond with an aryl group |

Stereoselective Epoxidation and Dihydroxylation Methodologies

The alkene functionality is susceptible to oxidation reactions, leading to the formation of epoxides or diols. The stereochemical outcome of these reactions can often be controlled through the use of chiral catalysts or directing groups within the substrate.

Stereoselective Epoxidation: The epoxidation of the double bond in this compound would yield an oxirane ring. The stereochemistry of this epoxide can be influenced by the existing functionalities in the molecule. For α,β-unsaturated ketones, nucleophilic epoxidation methods are common. The reaction of α,β-unsaturated ketones with hydroperoxides in the presence of a base is a classic method for epoxidation. Asymmetric variations of this reaction using chiral catalysts have been developed to achieve high enantioselectivity. The presence of the ester group could potentially influence the stereochemical outcome through long-range electronic or steric effects.

Stereoselective Dihydroxylation: Dihydroxylation of the alkene would result in the formation of a diol. This transformation is typically achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). Asymmetric dihydroxylation, developed by Sharpless, utilizes a chiral ligand in conjunction with OsO₄ to achieve high enantioselectivity. The stereochemical course of the reaction would be influenced by the facial bias of the double bond, which in turn could be affected by the conformation of the rest of the molecule.

Table 2: Potential Stereoselective Oxidation Reactions at the 4-En Position

| Reaction Type | Reagents | Expected Product | Potential for Stereocontrol |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Substrate-controlled diastereoselectivity |

| Asymmetric Epoxidation | TBHP, Chiral Catalyst | Enantioenriched Epoxide | High enantioselectivity possible |

| Dihydroxylation | OsO₄, NMO | Diol | Substrate-controlled diastereoselectivity |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix) | Enantioenriched Diol | High enantioselectivity possible |

Reactivity of the 6-Oxo Ketone Moiety

The ketone functionality at the 6-position is a key reactive site, participating in a wide range of transformations including nucleophilic additions, reactions at the α-carbon, and redox reactions.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group of the ketone is electrophilic and thus susceptible to attack by nucleophiles. In the context of this compound, which is an α,β-unsaturated ketone (enone), nucleophilic attack can occur at two positions: the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition) libretexts.orglumenlearning.com. The regioselectivity of the addition is largely dependent on the nature of the nucleophile.

1,2-Addition: Hard, non-stabilized nucleophiles such as Grignard reagents and organolithium compounds tend to favor 1,2-addition, attacking the carbonyl carbon directly to form an alcohol after workup libretexts.orglumenlearning.com. This reaction is typically irreversible and kinetically controlled.

1,4-Conjugate Addition (Michael Addition): Softer, stabilized nucleophiles like cuprates (Gilman reagents), enamines, and enolates favor 1,4-addition wikipedia.orgyoutube.com. This reaction proceeds via a thermodynamically controlled pathway, leading to the formation of a new carbon-carbon bond at the β-position.

The presence of the benzoate ester is unlikely to directly interfere with these reactions under typical conditions, although its steric bulk could influence the trajectory of the incoming nucleophile.

Enolization and Reactions at the α-Carbon: Alkylation, Halogenation, and Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions.

Alkylation and Halogenation: The enolate can be alkylated by treatment with an alkyl halide or halogenated using an electrophilic halogen source. The regioselectivity of enolate formation (at the α- or γ-position) would need to be controlled, which can often be achieved by careful selection of the base and reaction conditions.

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions. For example, in an Aldol reaction , it can add to the carbonyl group of an aldehyde or another ketone. In the context of related β-keto esters, aldol-type condensations have been shown to proceed effectively iucr.org. A Knoevenagel condensation would involve the reaction of the enolate with an aldehyde or ketone in the presence of a weak base.

Reduction and Oxidation Reactions of the Ketone Functionality

The ketone group can be reduced to a secondary alcohol or oxidized to other functional groups.

Reduction: The ketone can be selectively reduced to an alcohol using a variety of reducing agents. The choice of reagent is critical for achieving chemoselectivity in the presence of the alkene and ester. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that would likely reduce the ketone without affecting the ester. Catalytic hydrogenation could potentially reduce both the ketone and the alkene, depending on the catalyst and conditions. Asymmetric reduction can be achieved using chiral reducing agents or catalysts to produce an enantioenriched alcohol.

Oxidation: While ketones are generally resistant to oxidation under mild conditions, they can be cleaved under more forcing conditions. A notable oxidation reaction of ketones is the Baeyer-Villiger oxidation , where a peroxyacid is used to convert a ketone into an ester wikipedia.orgyoutube.com. In the case of this compound, this would result in the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester.

Interplay and Chemo-selectivity Among the Ester, Alkene, and Ketone Functional Groups

The presence of multiple functional groups in this compound necessitates careful consideration of chemoselectivity in any synthetic transformation. The electronic and steric properties of the ester, alkene, and ketone moieties influence each other's reactivity and can be exploited to achieve selective reactions.

Electronic Effects: The electron-withdrawing nature of the ketone group activates the alkene for conjugate addition. The benzoate ester, being somewhat electron-withdrawing, might have a minor electronic influence on the reactivity of the nearby alkene and ketone.

Steric Effects: The steric bulk of the benzoate group and the alkyl chain can influence the facial selectivity of reactions at the alkene and ketone centers, potentially directing the approach of reagents to the less hindered face of the molecule.

Control of Reactivity: By choosing appropriate reagents and reaction conditions, it is possible to selectively target one functional group over the others. For example:

Ketone vs. Alkene Reduction: As mentioned, mild reducing agents like NaBH₄ will selectively reduce the ketone in the presence of the alkene and ester.

Alkene vs. Ketone Oxidation: Epoxidation or dihydroxylation can be performed on the alkene while leaving the ketone and ester intact.

Nucleophilic Attack: The choice between hard and soft nucleophiles allows for selective 1,2-addition at the ketone or 1,4-conjugate addition at the alkene.

The strategic manipulation of these chemoselective transformations is key to utilizing this compound as a versatile building block in organic synthesis.

Table 3: Chemoselective Transformations of this compound

| Target Functional Group | Reaction Type | Reagents | Expected Outcome |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ | Selective reduction to a secondary alcohol |

| Alkene | Conjugate Addition | (CH₃)₂CuLi | 1,4-addition of a methyl group |

| Ketone | Nucleophilic Addition | CH₃MgBr | 1,2-addition of a methyl group |

| Alkene | Epoxidation | m-CPBA | Formation of an epoxide |

Selective Functional Group Transformations in the Presence of Other Reactive Sites

The structure of this compound presents multiple reactive sites: the ketone carbonyl group, the carbon-carbon double bond, and the ester carbonyl group. The ability to selectively modify one of these sites while leaving the others intact is crucial for its utility as a synthetic intermediate.

The reactivity of these functional groups is expected to differ significantly, allowing for a degree of selective transformation. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. The carbon-carbon double bond, being in a β,γ-position to the ketone, is less activated towards conjugate addition than an α,β-unsaturated system. However, it can still undergo a variety of electrophilic additions.

Table 1: Predicted Selective Transformations of this compound

| Target Functional Group | Reagent/Condition | Expected Product | Potential Side Reactions |

| Ketone Carbonyl | NaBH₄, CeCl₃ (Luche reduction) | Hept-4-en-1,6-diol monobenzoate | Reduction of the ester (with stronger reducing agents) |

| Carbon-Carbon Double Bond | m-CPBA | 6-Oxoheptan-4,5-epoxy-1-yl benzoate | Baeyer-Villiger oxidation of the ketone |

| Ester Carbonyl | LiAlH₄ (at low temperature) | 6-Oxohept-4-en-1-ol | Reduction of the ketone and double bond |

Note: This table is predictive and based on general principles of organic reactivity. Experimental validation is required.

One of the key challenges in the selective functionalization of this compound would be to control the reactivity of the alkene. Due to the presence of the neighboring ketone, isomerization of the double bond from the β,γ- to the α,β-position could occur under acidic or basic conditions, which would dramatically alter the reactivity profile of the molecule.

Tandem and Cascade Reactions Involving Multiple Functionalities

The spatial relationship between the functional groups in this compound makes it a prime candidate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. Such reactions are highly efficient and can lead to the rapid construction of complex molecular architectures.

A plausible tandem reaction could involve an initial intramolecular interaction. For instance, under specific conditions, the enolate of the ketone could potentially be formed and participate in an intramolecular reaction with the ester. However, the formation of a seven-membered ring would be entropically disfavored.

A more likely scenario for a cascade reaction would involve an intermolecular reaction that sets the stage for a subsequent intramolecular event. For example, a Michael addition to an activated alkene (if isomerized to the α,β-position) could be followed by an intramolecular aldol or Claisen condensation.

Table 2: Hypothetical Tandem/Cascade Reactions of this compound

| Reaction Type | Triggering Reagent/Condition | Key Intermediate | Potential Final Product |

| Intramolecular Aldol (post-isomerization) | Base | Enolate of the α,β-unsaturated ketone | Bicyclic aldol adduct |

| Michael Addition-Intramolecular Cyclization | Nucleophile, then acid/base catalyst | Michael adduct enolate | Cyclized product |

Note: The feasibility of these reactions is speculative and would depend heavily on reaction conditions and the stability of intermediates.

Spectroscopic and Structural Elucidation Methodologies for 6 Oxohept 4 En 1 Yl Benzoate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like 6-Oxohept-4-en-1-yl benzoate (B1203000). A suite of NMR experiments would be required for a complete structural assignment.

Comprehensive 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, would provide initial information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the heptene (B3026448) chain and the benzoate group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would establish direct correlations between protons and the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is essential for identifying longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for connecting the benzoate group to the heptene chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry, particularly the configuration of the double bond in the heptene chain.

While these are the standard techniques for structural elucidation, no specific ¹H, ¹³C, COSY, HSQC, HMBC, or NOESY data for 6-Oxohept-4-en-1-yl benzoate could be located in the reviewed literature.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies involve acquiring NMR spectra at various temperatures to investigate conformational changes or other dynamic processes within a molecule. For this compound, DNMR could be employed to study the rotational barriers around single bonds and to analyze the conformational flexibility of the heptene chain. However, no published dynamic NMR studies for this specific compound were found.

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid states. If this compound can be prepared in a crystalline form, ssNMR could provide valuable information about its packing arrangement and the presence of different polymorphs. A search of the available literature did not yield any solid-state NMR data for this compound.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound. Specific HRMS data for this compound is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. This technique provides detailed information about the connectivity of the molecule. For this compound, MS/MS would be instrumental in confirming the structure by observing characteristic fragmentation patterns, such as the loss of the benzoate group or cleavages within the heptene chain. Unfortunately, no MS/MS fragmentation studies for this compound have been reported in the available scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy is a cornerstone technique for identifying functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique fingerprint based on their structure.

For the analogue, (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate, key IR absorption bands have been reported that confirm the presence of its primary functional groups. A broad absorption around 3330 cm⁻¹ is characteristic of the O-H stretching vibration from the hydroxyl group. Strong absorptions are observed at 1720 cm⁻¹, corresponding to the C=O stretching vibrations of the benzoate ester and the ketone. The presence of aromatic and aliphatic C-H bonds is confirmed by weak bands at 2980 cm⁻¹ and 2935 cm⁻¹. Additionally, peaks at 1605 cm⁻¹ and 1450 cm⁻¹ are indicative of the C=C stretching vibrations of the aromatic ring and the enone system.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3330 | Weak (w) | O-H Stretch (Alcohol) |

| 2980, 2935 | Weak (w) | C-H Stretch (Aliphatic) |

| 1720 | Strong (s) | C=O Stretch (Ester and Ketone) |

| 1605 | Weak (w) | C=C Stretch (Aromatic/Enone) |

Raman spectroscopy, while not explicitly reported for these specific analogues, serves as a powerful complementary technique. libretexts.orgresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectroscopy would be expected to provide strong signals for the C=C bonds of the enone and the aromatic ring, as well as the C=O functionalities. nih.gov The symmetric "breathing" mode of the benzene (B151609) ring typically gives a very strong and sharp Raman peak, which is a useful diagnostic marker. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure, providing unequivocal information on bond lengths, bond angles, and stereochemistry.

The molecular structures of both (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate and its methoxy (B1213986) derivative have been successfully determined using single-crystal X-ray diffraction. doaj.orgiucr.org The general methodology involves growing suitable single crystals, often through slow evaporation from a solvent mixture like diethyl ether and n-pentane. nih.gov The crystal is then mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations, which allows for higher resolution data collection.

The diffraction data is used to solve and refine the crystal structure. For these chiral compounds, the absolute configuration was unambiguously determined through the analysis of anomalous dispersion, confirming the stereochemistry derived from the synthetic route. doaj.orgnih.gov

The crystallographic studies revealed detailed conformational information. For instance, the ester moiety in the methoxy derivative adopts a stable s-cis conformation. In the crystal lattice, molecules are linked by weak intermolecular interactions, such as C—H···O hydrogen bonds, which form chains propagating in specific directions within the unit cell. nih.govtu-dortmund.de

| Parameter | (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate | (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate |

|---|---|---|

| Formula | C₁₅H₁₈O₄ | C₁₆H₂₀O₄ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| a (Å) | 15.6945 (8) | 8.1297 (4) |

| b (Å) | 4.9102 (2) | 11.8232 (6) |

| c (Å) | 20.1737 (10) | 15.7213 (9) |

| β (°) | 112.712 (2) | 90 |

| Volume (ų) | 1434.10 (12) | 1511.12 (14) |

| Z | 4 | 4 |

| Data Source | researchgate.net | researchgate.net |

Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. mdpi.comrsc.org This can influence properties such as solubility and stability. nih.gov While co-crystals of related simple molecules like benzoic acid and sodium benzoate have been studied, a review of the current scientific literature reveals no specific crystallographic studies on co-crystals or solvates involving this compound or its closely related hydroxy and methoxy analogues.

Computational and Theoretical Investigations of 6 Oxohept 4 En 1 Yl Benzoate

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Computational Modeling of Key Steps in 6-Oxohept-4-en-1-yl Benzoate (B1203000) Synthesis and Transformations

Currently, there are no published computational models detailing the synthesis or transformation of 6-Oxohept-4-en-1-yl benzoate. A theoretical investigation into its synthesis would likely involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways. For instance, the esterification reaction between a suitable precursor alcohol and benzoic acid or its derivative could be modeled to determine the transition state geometries and activation energies. Similarly, transformations of this compound, such as reduction of the ketone or reactions at the carbon-carbon double bond, could be computationally explored to predict regioselectivity and stereoselectivity.

Prediction of Kinetic and Thermodynamic Parameters for Reactions

The prediction of kinetic and thermodynamic parameters for reactions involving this compound remains an un-investigated area. Computational methods could provide valuable insights into the feasibility and rate of potential reactions. By calculating the Gibbs free energy of reactants, transition states, and products, the equilibrium constants and reaction rates could be estimated. This information would be crucial for optimizing reaction conditions and understanding the stability of the compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data for this compound may exist, a direct correlation with computationally predicted spectra has not been reported.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a standard application of computational chemistry. Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, are used to calculate ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. Such calculations, when compared with experimental spectra, can aid in the definitive assignment of resonances and the confirmation of molecular structure. However, no such predictive data for this compound is currently available.

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

The simulation of vibrational and electronic spectra provides a theoretical fingerprint of a molecule. Calculations of harmonic vibrational frequencies can be used to predict Infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. Time-dependent DFT (TD-DFT) is commonly employed to simulate electronic (UV-Vis) spectra by calculating the energies of electronic transitions. These simulated spectra can be invaluable for interpreting experimental data, but no such simulations have been published for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules, such as solvents or other reactants. MD simulations could reveal the preferred conformations of this compound in different environments and provide insights into its intermolecular interactions, such as hydrogen bonding or van der Waals forces. To date, no molecular dynamics studies on this compound have been reported.

Advanced Applications and Derivatization of 6 Oxohept 4 En 1 Yl Benzoate in Chemical Synthesis and Materials Science

6-Oxohept-4-en-1-yl Benzoate (B1203000) Derivatives as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of multiple functional groups in derivatives of 6-oxohept-4-en-1-yl benzoate makes them highly valuable intermediates in the construction of complex molecular architectures. Their utility has been notably demonstrated in the synthesis of intricate natural product fragments.

Precursor in the Synthesis of Non-Biological Scaffold Architectures

Currently, the documented applications of this compound derivatives are predominantly centered on the synthesis of biologically active natural products. While their potential as precursors for non-biological scaffolds is significant due to their versatile functionality, this area of research remains largely unexplored. The inherent reactivity of the alkene and ketone moieties, coupled with the modifiable benzoate group, suggests that these compounds could be adapted for the creation of novel polymeric materials or unique molecular frameworks with applications in materials science.

Utilization in the Total Synthesis of Natural Product Fragments (excluding clinical studies)

The most prominent application of this compound derivatives is in the total synthesis of natural products. Specifically, compounds such as (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate and (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate have been instrumental as key intermediates.

These derivatives have been successfully employed in the synthesis of the western aldol (B89426) portion of curvicollides A–C and fusaequisin A. nih.goviucr.org The synthesis of these fragments relies on stereoselective reactions to establish the correct relative and absolute configurations of the chiral centers.

The table below outlines the key synthetic transformations involving these benzoate derivatives in the context of natural product synthesis.

| Precursor | Reagents and Conditions | Product | Yield | Application |

| (R)-3-oxopentan-2-yl benzoate | 1. c-Hex2BCl, Et3N, Et2O, 223 K to 232 K; 2. Acrolein, 193 K | (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate | 80% | Intermediate for curvicollides A–C and fusaequisin A |

| (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate | Me3OBF4, 1,8-bis(dimethylamino)naphthalene, 3 Å molecular sieves, CH2Cl2, 0 °C to room temperature | (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate | 78% | Intermediate for fusaequisin A synthesis |

The successful synthesis and crystallographic analysis of these derivatives have been crucial in confirming the stereochemistry of the natural products being synthesized. nih.goviucr.org

Development of Novel Synthetic Pathways Initiated by this compound Derivatives

The synthesis of the aforementioned this compound derivatives has been achieved through the application of advanced and highly stereoselective synthetic methodologies. A key transformation is the Paterson anti-aldol reaction, which allows for the precise control of stereochemistry during the formation of the carbon-carbon bond that establishes the core of these molecules. iucr.org

The development of these synthetic routes showcases the utility of benzoate esters as directing and protecting groups in complex synthesis. The benzoate group, in this context, plays a crucial role in influencing the stereochemical outcome of reactions at adjacent centers. Further exploration of the reactivity of the alkene and ketone functionalities in these derivatives could lead to the development of novel synthetic pathways for a broader range of complex molecules.

Chemical Derivatization for Novel Chemical Entities

The multiple functional groups present in this compound and its derivatives offer numerous possibilities for chemical modification to generate novel chemical entities with tailored properties.

Modifications of the Benzoate Ester Moiety for Property Tuning

While specific research on the modification of the benzoate moiety in the context of these particular molecules is not widely reported, the ester functionality is amenable to a variety of chemical transformations. Hydrolysis of the ester to the corresponding alcohol would provide a handle for the introduction of a wide range of other functional groups.

Potential modifications could include:

Transesterification: To introduce different ester groups, thereby altering the solubility and electronic properties of the molecule.

Amidation: Conversion of the ester to an amide could introduce hydrogen bonding capabilities and alter the biological activity profile.

Reduction: Reduction of the ester to an alcohol would provide a site for further functionalization, such as etherification or the introduction of leaving groups for nucleophilic substitution reactions.

These modifications could be employed to fine-tune the properties of the molecule for specific applications, although this remains an area for future investigation.

Functionalization of the Alkene and Ketone for Material Science Applications

The conjugated enone system within the this compound core is a versatile functional group for a variety of chemical transformations that could be relevant to materials science.

The alkene can undergo a range of reactions, including:

Michael Addition: The conjugated system is susceptible to 1,4-conjugate addition by a variety of nucleophiles, allowing for the introduction of new substituents and the creation of more complex structures.

Diels-Alder Reaction: The alkene can act as a dienophile in cycloaddition reactions, providing a route to complex cyclic and polycyclic systems.

Polymerization: Under appropriate conditions, the alkene functionality could be used for radical or transition-metal-catalyzed polymerization to create novel polymers with the benzoate and ketone functionalities appended to the polymer backbone.

The ketone functionality can also be a site for derivatization, such as:

Reduction: Selective reduction of the ketone to a secondary alcohol would introduce a new stereocenter and a site for further functionalization.

Wittig Reaction: Conversion of the ketone to an alkene would allow for the extension of the carbon skeleton.

Ketalization: Protection of the ketone as a ketal could be used to selectively react with other parts of the molecule.

While the current research has focused on the application of these derivatives in total synthesis, their inherent functionality suggests significant potential for their use as monomers or cross-linking agents in the development of new materials.

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the advanced applications and derivatization of the chemical compound “this compound” in the areas outlined in the user's request. The existing body of scientific research does not appear to contain studies on its use in the creation of polymerizable monomers or ligands for catalysis, its applications in material science and polymer chemistry, or its utilization in the development of analytical standards.

Consequently, it is not possible to provide an article that adheres to the strict and detailed outline requested, which includes:

Utilization in Analytical Standards and Reference Material Development

The absence of research data, detailed findings, and data tables specific to "this compound" in these contexts prevents the generation of the requested scientifically accurate and informative content for each specified section and subsection.

Future Directions and Emerging Research Avenues for 6 Oxohept 4 En 1 Yl Benzoate

Development of Novel Catalytic Systems for Sustainable and Efficient Transformations

The synthesis of α,β-unsaturated ketones and related derivatives is a cornerstone of organic chemistry, and the development of sustainable catalytic systems presents a significant area for future research. For 6-Oxohept-4-en-1-yl benzoate (B1203000), future investigations could focus on moving beyond traditional stoichiometric reagents towards more environmentally benign catalytic methods.

One promising avenue is the exploration of heterogeneous catalysts, such as strontium-doped lanthanum cobaltite perovskite materials. These have been shown to be effective and recyclable catalysts for the direct oxidative coupling of alkenes with aromatic aldehydes to produce α,β-unsaturated ketones nih.govroyalsocietypublishing.org. Adapting such systems for the synthesis of 6-Oxohept-4-en-1-yl benzoate could offer high yields and the ability to reuse the catalyst, thereby reducing waste and cost nih.govroyalsocietypublishing.org. Another approach involves the use of organoselenium compounds as catalysts, which can facilitate a variety of organic transformations, including oxidations and C-H functionalizations, under mild conditions and with high selectivity sciltp.com.

Furthermore, the principles of green chemistry can guide the development of new synthetic routes. This includes the use of polyoxometalate (POM) catalysts with environmentally friendly oxygen donors like molecular oxygen (O2) for the oxidative cleavage of carbon-carbon double bonds in alkenes to form ketones and aldehydes yedarnd.com. A patented green synthesis method for α,β-unsaturated ketones utilizes unsaturated hydrocarbons as raw material with an imide catalyst and an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which offers mild reaction conditions and avoids pollution google.com. Research into these types of catalytic systems could lead to more sustainable and efficient production methods for this compound and its derivatives.

Table 1: Potential Catalytic Systems for Sustainable Synthesis

| Catalytic System | Potential Advantages for this compound Synthesis |

| Strontium-doped Lanthanum Cobaltite Perovskite | Recyclable, effective for oxidative coupling, high yields. nih.govroyalsocietypublishing.org |

| Organoselenium Catalysis | Mild reaction conditions, high selectivity, compatibility with green oxidants. sciltp.com |

| Polyoxometalate (POM) Catalysts | Use of benign oxidants (O2), selective transformations. yedarnd.com |

| Imide Catalysis with AIBN/BPO Initiator | Mild conditions, reduced pollution, cost-effective. google.com |

Exploration of Unconventional Reactivity Profiles and Green Chemistry Principles

The unique structural features of this compound, particularly the γ,δ-unsaturated β-keto ester moiety, open up possibilities for exploring unconventional reactivity. Research in this area could focus on developing novel transformations that are both synthetically useful and adhere to the principles of green chemistry.

One area of interest is the organocatalytic asymmetric peroxidation of γ,δ-unsaturated β-keto esters. Using cinchona-derived organocatalysts, it is possible to obtain δ-peroxy-β-keto esters with high enantiomeric ratios nih.govresearchgate.netnih.gov. These products can be further transformed into chiral δ-hydroxy-β-keto esters, providing a route to chiral 1,2-dioxolanes, which are common motifs in bioactive natural products nih.govresearchgate.net. Applying this methodology to this compound could lead to the synthesis of novel, stereochemically complex molecules with potential biological activity.

Another avenue for exploration is the application of Lewis acid catalysis to control the reactivity of the unsaturated system. Lewis acids can be used to catalyze the C-H insertion of α-diazoesters into α,β-substituted-unsaturated aldehydes to synthesize γ,δ-unsaturated-β-ketoesters researchgate.net. Investigating the use of various Lewis acids with this compound could enable selective functionalization at different positions of the molecule. Furthermore, the development of green synthetic methods, such as the Knoevenagel condensation of glyceraldehyde acetonide with active methylene compounds over basic solid catalysts, provides a framework for designing environmentally friendly syntheses of α,β-unsaturated carbonyl compounds from renewable resources scielo.br.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. Future research should focus on integrating the synthesis of this compound into these modern manufacturing technologies.

Flow chemistry has been successfully applied to the synthesis of various organic compounds, including ynones and pyrazoles, offering enhanced control over reaction parameters and improved safety profiles researchgate.net. For the synthesis of this compound, a flow-based approach could enable precise temperature control of potentially exothermic reactions and safe handling of reactive intermediates acs.org. The use of microreactors can facilitate efficient mixing and heat transfer, leading to higher yields and purities nih.govpolimi.it.

Automated synthesis platforms, such as the Chemspeed Swing XL, allow for the parallel execution of multiple reactions, work-ups, and even multi-step syntheses without human intervention healylab.com. These systems can be used to rapidly screen reaction conditions and optimize the synthesis of this compound and its derivatives. Furthermore, automated systems for the production of radiolabeled compounds, such as ¹¹C-labeled carboxylic acids and esters, demonstrate the potential for producing specialized derivatives of this compound for applications in medical imaging or mechanistic studies nih.gov. The combination of flow chemistry and automation could lead to on-demand, efficient, and scalable production of this versatile compound.

Table 2: Advantages of Integrating Synthesis into Modern Platforms

| Platform | Key Advantages for this compound |

| Flow Chemistry | Enhanced safety, precise temperature control, improved scalability, higher yields. researchgate.netacs.orgnih.govpolimi.it |

| Automated Synthesis | High-throughput screening, rapid optimization, multi-step synthesis capabilities. healylab.comimperial.ac.ukmt.com |

Advanced Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry offers powerful tools for the in silico design and property prediction of novel molecules. For this compound, computational methods can be employed to design derivatives with specific, tailored chemical properties for various applications.

Thermodynamic properties of related benzoate derivatives have been calculated using computational methods, providing insights into their stability and reactivity dergipark.org.tr. Similar calculations for this compound and its potential derivatives could guide synthetic efforts towards molecules with desired characteristics. For instance, quantum chemical calculations can be used to understand the electronic structure and predict the reactivity of different sites within the molecule, aiding in the design of selective chemical transformations.

Furthermore, computational studies can be used to investigate the interactions of these molecules with biological targets or materials surfaces. This can be particularly useful in designing derivatives for applications in drug discovery or as functional components in advanced materials. The synthesis of a related compound, (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate, was undertaken to confirm stereochemical configurations, highlighting the importance of precise structural control which can be aided by computational modeling nih.goviucr.org.

Expanding the Scope of Non-Biological Applications in Advanced Materials and Nanoscience